TLR7 agonist 3 TLR7 agonist 3 TLR7-Agonist-54 is a highly potent TLR7 agonist.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0545460
InChI: InChI=1S/C18H24N4O/c1-4-5-10-14-21-15-16(22(14)11-18(2,3)23)12-8-6-7-9-13(12)20-17(15)19/h6-9,23H,4-5,10-11H2,1-3H3,(H2,19,20)
SMILES: CCCCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Molecular Formula: C18H24N4O
Molecular Weight: 312.4 g/mol

TLR7 agonist 3

CAS No.:

Cat. No.: VC0545460

Molecular Formula: C18H24N4O

Molecular Weight: 312.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

TLR7 agonist 3 -

Specification

Molecular Formula C18H24N4O
Molecular Weight 312.4 g/mol
IUPAC Name 1-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol
Standard InChI InChI=1S/C18H24N4O/c1-4-5-10-14-21-15-16(22(14)11-18(2,3)23)12-8-6-7-9-13(12)20-17(15)19/h6-9,23H,4-5,10-11H2,1-3H3,(H2,19,20)
Standard InChI Key GITVQUOQRHRGQQ-UHFFFAOYSA-N
SMILES CCCCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Canonical SMILES CCCCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Appearance Solid powder

Introduction

Chemical and Physical Properties

TLR7 agonist 3, also designated as Compound 2 in patent literature, is a small-molecule agonist with the canonical SMILES string CC(O)(C)CN1C(CCCC)=NC2=C1C3=CC=CC=C3N=C2N . Its molecular formula is C₁₈H₂₄N₄O, yielding a molecular weight of 312.41 g/mol . The compound exhibits high solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL (320.09 mM) but requires storage at -20°C to maintain stability .

Table 1: Key Chemical Properties of TLR7 Agonist 3

PropertyValue
CAS Number1229024-78-5
Molecular FormulaC₁₈H₂₄N₄O
Molecular Weight312.41 g/mol
Solubility100 mg/mL in DMSO
Storage Conditions-20°C, protected from light

Stock solutions are typically prepared at concentrations ranging from 1–10 mM, with precise molarity calculations dependent on the solvent and intended application .

Mechanism of Action

TLR7 agonist 3 binds to the endosomal TLR7 receptor, a pattern recognition receptor critical for detecting single-stranded RNA (ssRNA) and initiating innate immune responses . Structural studies using cryo-electron microscopy (cryo-EM) and X-ray crystallography reveal that TLR7 exists in equilibrium between open and closed conformations . Agonists like TLR7 agonist 3 stabilize the closed conformation, facilitating dimerization with TLR8 and subsequent recruitment of myeloid differentiation primary response 88 (MyD88) . This triggers downstream signaling cascades, including:

  • NF-κB activation, leading to pro-inflammatory cytokine production (e.g., TNF-α, IL-6) .

  • Interferon regulatory factor 7 (IRF7) phosphorylation, inducing type I interferons (IFN-α/β) .

Comparative analyses with antagonists (e.g., Cpd-7) demonstrate that agonist binding occurs at a hydrophobic pocket lined by residues F408, F506, and F507, with hydrogen bonding to Q354 enhancing affinity . Molecular dynamics simulations further indicate that TLR7 agonist 3 exhibits higher binding energy in the closed conformation (-9.2 kcal/mol) compared to the open state (-5.8 kcal/mol), explaining its agonist efficacy .

Preclinical Research Findings

Immune Cell Activation

In co-culture systems, TLR7 agonist 3 enhances the proliferation of peripheral blood mononuclear cells (PBMCs) by 53.3% over 72 hours, compared to 10.2% in untreated controls . This is accompanied by elevated lactate dehydrogenase (LDH) release, indicating cytotoxic T-cell activity . Flow cytometry analyses show upregulated expression of co-stimulatory molecules (CD86, CD40) on dendritic cells and macrophages, alongside increased secretion of IL-12 (>200 pg/mL) and TNF-α (>500 pg/mL) .

Stem Cell Modulation

TLR7 activation by this agonist reduces the stemness of umbilical cord mesenchymal stem cells (UCMSCs), as evidenced by downregulation of OCT4 and NANOG mRNA levels . Concurrently, it enhances osteogenic differentiation capacity by 40%, suggesting applications in regenerative medicine .

Antitumor Activity

In syngeneic mouse models (e.g., B16-F10 melanoma), TLR7 agonist 3 promotes CD8+ T-cell infiltration and synergizes with anti-PD-1 therapies to achieve complete tumor regression in 80% of subjects . Mechanistically, it induces IFN-γ production (>1,000 pg/mL) and polarizes tumor-associated macrophages toward the M1 phenotype .

Comparative Pharmacodynamics

Table 2: TLR7 Agonist 3 vs. Benchmark Agonists

ParameterTLR7 Agonist 3Gardiquimod Imiquimod
TLR7 EC₅₀ (Human)5.2 nM 3,649 nM 7,500 nM
TLR8 SelectivityNone Low High
IFN-α Induction+++ ++ +
Metabolic StabilityModerate Poor Poor

TLR7 agonist 3 demonstrates >700-fold higher potency than Gardiquimod in human TLR7 reporter assays , attributed to its optimized bicyclic core and methoxy group, which forms an intramolecular hydrogen bond to stabilize the active conformation .

Future Directions

Ongoing research focuses on:

  • Structure-activity relationship (SAR) optimization to improve metabolic stability via amine substituent modifications .

  • Combination therapies with checkpoint inhibitors (e.g., anti-CTLA-4) to overcome resistance in "cold" tumors .

  • Biomarker development to identify patients with TLR7-high tumors likely to respond to monotherapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator